Endothall
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
857020-72-5 |
|---|---|
Molecular Formula |
C8H10O5 |
Molecular Weight |
186.16 g/mol |
IUPAC Name |
(1S,2R,3S,4R)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid |
InChI |
InChI=1S/C8H10O5/c9-7(10)5-3-1-2-4(13-3)6(5)8(11)12/h3-6H,1-2H2,(H,9,10)(H,11,12)/t3-,4+,5-,6+ |
InChI Key |
GXEKYRXVRROBEV-FBXFSONDSA-N |
Isomeric SMILES |
C1C[C@H]2[C@@H]([C@@H]([C@@H]1O2)C(=O)O)C(=O)O |
Canonical SMILES |
C1CC2C(C(C1O2)C(=O)O)C(=O)O |
Related CAS |
129-67-9 (di-hydrochloride salt) 17439-94-0 (di-ammonium salt) 2164-07-0 (di-potassium salt) |
Origin of Product |
United States |
Natural Occurrence and Isolation
Biological Sources and Distribution within Organisms
Cantharidin (B1668268), the anhydride (B1165640) precursor to cantharidic acid, is primarily synthesized by insects belonging to the coleopteran families Meloidae (blister beetles) and Oedemeridae (false blister beetles). faidherbe.orgscielo.brresearchgate.net Among the thousands of species in the Meloidae family, those in the genus Epicauta are widespread producers. faidherbe.org
The production and distribution of cantharidin within these insects are highly specialized. Biosynthesis is generally restricted to the male beetle. faidherbe.orgokstate.edubas.bg During mating, the male transfers a significant quantity of cantharidin to the female as a "nuptial gift". wikipedia.orgekb.eg The female then uses this defensive chemical to coat her eggs, protecting them from predators. wikipedia.orgfaidherbe.orgekb.eg The compound is found in the hemolymph (the insect equivalent of blood) and can be released through a process called "reflex bleeding" when the beetle is disturbed. ekb.eg
The concentration of cantharidin varies significantly between different species and even between the sexes of the same species. wikipedia.orgmdpi.com Males typically contain higher levels of the compound than females (before mating). wikipedia.orgoup.com For instance, males of the species Berberomeloe majalis have been found to contain significantly higher concentrations of cantharidin than females. wikipedia.org Similarly, males of Epicauta occidentalis were found to have almost four times more cantharidin than females. oup.com In contrast, female Epicauta pennsylvanica have been reported to contain approximately six times as much of the substance as males. oup.com The amount of cantharidin can range from less than 0.1 mg to over 5 mg per beetle, depending on the species. mdpi.comuky.edu
Table 1: Cantharidin Content in Various Blister Beetle Species
Historical Context of Discovery and Early Isolation Methodologies
The active principle, cantharidin, was first isolated in 1810 by the French chemist Pierre Robiquet. wikipedia.orgfaidherbe.org He successfully extracted the pure, crystalline substance from dried beetles of the species Lytta vesicatoria, commonly known as the "Spanish fly". wikipedia.orgekb.eg This achievement marked one of the first instances in chemical history where a simple, active compound was identified and separated from a complex natural medicine. wikipedia.org Robiquet characterized cantharidin as an odorless, colorless, solid substance at room temperature. wikipedia.orgfaidherbe.org
Early isolation methods were rudimentary by modern standards. A common procedure involved pulverizing the dried bodies of blister beetles, such as those from the genera Mylabris or Epicauta. google.comresearchgate.net The powdered insects would then be acidified, often using concentrated hydrochloric acid, and subsequently extracted with a solvent like acetone. google.com The resulting extract would be concentrated, and the crude cantharidin would be purified through recrystallization. google.com Another traditional method involved decoction, where the insect material was boiled in water. google.com
Contemporary Approaches to Natural Product Extraction and Purification
Initial extraction from powdered blister beetles is often performed using organic solvents. Chloroform is a commonly used solvent for this purpose; the insect powder is soaked in the solvent, sometimes overnight, to allow the cantharidin to dissolve before being filtered. google.com
Following the initial extraction, which yields a crude mixture, various chromatographic techniques are employed for purification. nih.gov Thin-layer chromatography (TLC) can be used for both separation and analysis. ekb.eggoogle.com For larger-scale purification, column chromatography is a standard method. nih.gov More advanced techniques such as ion-exchange chromatography may also be used, particularly when separating cantharidic acid from other components. jmb.or.krgoogle.com The final step is often crystallization to obtain the pure, solid compound. jmb.or.kr The purity and identity of the isolated cantharidin are confirmed using modern analytical methods, including Fourier-transform infrared spectroscopy (FT-IR) and liquid chromatography-mass spectrometry (LC-MS/MS). ekb.egmdpi.com
Once pure cantharidin is isolated, it can be converted to cantharidic acid through hydrolysis, for example, by reacting it with sodium hydroxide (B78521) in an aqueous solution. google.comapexbt.com
Synthetic Methodologies and Chemical Transformations
Hydrolysis of Cantharidin (B1668268): Reaction Kinetics and Conditions
Cantharidic acid (C₁₀H₁₄O₅) is the dicarboxylic acid formed from the hydrolysis of its parent compound, cantharidin. researchgate.netapexbt.com This transformation involves the opening of the cyclic anhydride (B1165640) ring present in cantharidin. The process is fundamentally a nucleophilic acyl substitution, where a water molecule acts as the nucleophile, attacking one of the carbonyl carbons of the anhydride.
The reaction is significantly facilitated under basic conditions. The hydrolysis can be readily achieved using a base such as sodium hydroxide (B78521) (NaOH). smolecule.comvulcanchem.com In this base-catalyzed mechanism, the hydroxide ion (OH⁻), a more potent nucleophile than water, attacks the anhydride moiety. vulcanchem.com This leads to the opening of the ring and the formation of a dicarboxylate salt, which upon acidification yields cantharidic acid. vulcanchem.com
While specific kinetic parameters such as rate constants are not widely detailed in the available literature, the reaction conditions are known to be critical. The pH of the solution is a primary determinant of the direction of the equilibrium between cantharidin and cantharidic acid. Alkaline environments favor the hydrolysis of cantharidin to cantharidic acid. Conversely, acidic conditions promote the reverse reaction, the cyclization of cantharidic acid back to the cantharidin anhydride.
The hydrolysis of the anhydride ring is also believed to be a key step in its biological mechanism of action, with studies suggesting that the anhydride rings of cantharidin are hydrolyzed upon binding to the catalytic domain of protein phosphatases.
Total Synthesis Pathways of Cantharidic Acid Precursors
The synthesis of cantharidic acid is intrinsically linked to the synthesis of its immediate precursor, cantharidin. Numerous total synthesis strategies have been developed for cantharidin since its structure was elucidated. These routes, while often complex and challenging, provide the necessary framework for producing cantharidic acid's direct precursor. google.com
One of the most notable and efficient methods is the Dauben synthesis, which utilizes a high-pressure Diels-Alder reaction. faidherbe.orgorganicchemistrydata.orgmedwinpublishers.com This [4+2] cycloaddition is a key step in forming the characteristic 7-oxabicyclo[2.2.1]heptane core of the molecule.
Key Steps in the Dauben Synthesis of Cantharidin:
Diels-Alder Reaction: The synthesis starts with a cycloaddition reaction between furan (B31954) (the diene) and 2,3-dimethylmaleic anhydride (the dienophile). faidherbe.orgresearchgate.net
High-Pressure Conditions: This reaction requires extreme pressure, typically around 15 kbar (1.5 GPa), to overcome the unfavorable equilibrium and drive the formation of the desired cycloadduct. google.comfaidherbe.org Later modifications by other researchers demonstrated that using 5 M lithium perchlorate (B79767) in diethyl ether could also facilitate the reaction at ambient pressure. googleapis.com
Reduction: Following the cycloaddition, the resulting adduct, which contains a double bond, is subjected to hydrogenation to yield the saturated bicyclic anhydride, cantharidin. google.comorganicchemistrydata.org
Other historical syntheses, such as those developed by Stork and Schenck, have also been reported but are often lengthy, low-yielding, or involve hazardous reagents, making them less practical for larger-scale production. google.comfaidherbe.org The Stork synthesis, for example, was a multi-step, linear process that was not economically viable. google.com The Schenk synthesis also employed a Diels-Alder reaction but was designed to avoid steric repulsions present in other approaches. faidherbe.org Modern synthetic efforts continue to seek safer and more economical routes, including new palladium-mediated carbonylations to form key intermediates. google.comgoogleapis.com
Chemoenzymatic Synthesis Approaches
While fully chemoenzymatic routes for the de novo synthesis of cantharidic acid have not been prominently reported, the principles of biocatalysis and knowledge of cantharidin's natural biosynthesis offer a foundation for developing such strategies. Chemoenzymatic synthesis combines the flexibility of chemical reactions with the high selectivity of enzymes, potentially offering more sustainable and efficient pathways. nih.gov
In nature, blister beetles synthesize cantharidin via the mevalonate (B85504) (MVA) pathway, a common route for terpene biosynthesis. nih.gov This biological pathway relies on a series of enzymatic transformations.
Potential Chemoenzymatic Strategies Inspired by Biosynthesis:
Enzymatic Core Formation: The key enzymes in the cantharidin biosynthesis pathway in insects, such as 3-hydroxy-3-methyl glutaryl coenzyme A reductase (HMGR) and various cytochrome P450s (CYPs), could be harnessed. nih.govresearchgate.net HMGR is a rate-limiting enzyme essential for producing the terpene precursors. nih.gov A chemoenzymatic approach could use these enzymes, or engineered variants, to construct the core molecular skeleton from simple starting materials.
Biocatalytic Preparation of Chiral Building Blocks: A common chemoenzymatic strategy involves using enzymes to create a specific chiral intermediate (a synthon) that is then elaborated into the final product through chemical steps. nih.gov For cantharidic acid, enzymes could be used to set the stereochemistry of a precursor molecule, simplifying the subsequent chemical transformations required to complete the synthesis.
Kinetic Resolution: If a chemical synthesis produces a racemic mixture of a cantharidin precursor, an enzyme could be used to selectively react with one enantiomer, allowing for the separation of the desired stereoisomer.
These approaches remain largely theoretical for cantharidic acid but represent a promising area for future research, aiming to replicate the efficiency and selectivity of natural processes in a laboratory setting.
Derivatization Strategies and Analogue Development
Design Principles for Cantharidic Acid Derivatives
The design of cantharidic acid derivatives is guided by several key principles aimed at optimizing biological activity while minimizing toxicity. A primary consideration is the integrity and reactivity of the anhydride (B1165640) functional group. Research has consistently shown that the ability of the anhydride moiety to undergo facile ring-opening to the corresponding dicarboxylic acid, cantharidic acid, is crucial for its inhibitory activity against protein phosphatases. nih.govresearchgate.net Derivatives that are designed to prevent this ring-opening exhibit significantly lower inhibitory activity. nih.gov
Another critical design principle revolves around the ethereal oxygen atom within the 7-oxabicyclo[2.2.1]heptane core. This oxygen is believed to form a hydrogen bond with the active site of target enzymes like protein phosphatase 2A (PP2A), facilitating binding. nih.gov Consequently, bioisosteric replacement of this oxygen with atoms like sulfur, nitrogen, or a methylene (B1212753) group has been explored. nih.gov While substitution with sulfur has been shown to enhance PP2A inhibition, replacement with a methylene group can reduce toxicity in normal cells while retaining comparable activity in some cancer cell lines. nih.govnih.gov
Furthermore, the substitution pattern on the bicyclic core is a pivotal aspect of derivative design. Substitutions at the C-2 and C-5 positions, even with sterically minimal groups, have been found to abolish PP2A inhibitory activity. researchgate.netnih.gov Conversely, modifications at the C-3 and C-4 positions can significantly influence both the toxicity and efficacy of the resulting compounds. researchgate.netnih.gov Quantum chemical modeling has also been employed to predict which positions on the bicyclic core can tolerate substitutions to achieve selectivity for different protein phosphatase isoforms, such as targeting PP5 over PP1 or PP2A. nih.gov
Synthetic Routes to Novel Cantharidic Acid Analogues
The synthesis of novel cantharidic acid analogues generally follows two main strategies: modification of the carboxylic acid groups that result from the anhydride ring-opening, and direct substitution on the bicyclic scaffold.
A prevalent strategy for modifying cantharidic acid involves derivatization at the carboxylic acid functionalities. The anhydride ring of cantharidin (B1668268) and its analogue norcantharidin (B1212189) can react with primary amines, including amino acids, to form cantharidinimides. usta.edu.co This reaction provides a versatile platform for introducing a wide range of substituents. usta.edu.coresearchgate.net For example, cantharidinimide derivatives containing sulfonamide groups have been synthesized through the ring-opening reaction of activated aziridines, leading to compounds with potential antitumor activity. researchgate.net
Another common modification is the formation of salts. For instance, sodium cantharidinate is a water-soluble derivative formed from cantharidin. nih.govnih.gov This dicarboxylate derivative has demonstrated significant antitumor effects with reportedly lower toxicity compared to the parent compound. nih.gov The conversion of the anhydride to the dicarboxylic acid (cantharidic acid) is considered a key activation step, and this form is often used as the basis for further derivatization. researchgate.netunifi.it
Modifications directly on the 7-oxabicyclo[2.2.1]heptane skeleton offer another route to novel analogues. The foundational synthesis of the core often involves a Diels-Alder reaction between a furan (B31954) (which can be substituted) and maleic anhydride. usta.edu.conih.govwikipedia.org By using substituted furans as the diene, various functionalities can be introduced at the C-5 and C-6 positions of the resulting bicyclic adduct. nih.govusta.edu.co For instance, 3-substituted furan rings have been used to modify the C-5 position. usta.edu.co
Post-synthesis modification of the bicyclic core is also a viable strategy. For example, the double bond present in certain norcantharidin derivatives, obtained through the Diels-Alder reaction, can be subjected to further chemical transformations. One such method is the Heck arylation, which has been used to generate 5-substituted norcantharidin derivatives. usta.edu.co Additionally, quantum-based modeling has guided the synthesis of novel C-5 and C-6 modified derivatives designed to explore selectivity among different protein phosphatase isoforms. nih.gov
Structure-Activity Relationship (SAR) Studies of Cantharidic Acid Derivatives
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to the cantharidic acid structure influence its biological effects, particularly its inhibition of protein phosphatases and its activity in cellular models.
The inhibitory activity of cantharidin and its derivatives against serine/threonine protein phosphatases (PPs), especially PP1 and PP2A, is highly dependent on specific structural features. nih.gov Cantharidin demonstrates some selectivity, with a preference for PP2A and PP4 over PP5 and PP1. nih.gov
The anhydride ring is a key pharmacophore. Its ring-opening to the dicarboxylic acid form, cantharidic acid, is essential for potent phosphatase inhibition, and analogues incapable of this hydrolysis show significantly reduced activity. researchgate.net In fact, under assay conditions, the dicarboxylic acid is often the major active species. researchgate.net The ether oxygen at the 7-position is also critical; its replacement can drastically alter inhibitory potency. nih.gov While replacing the bridge oxygen with a sulfur atom can enhance PP2A inhibition, changing the anhydride to a lactone unit abolishes this activity. nih.govsci-hub.se
Substitutions on the bicyclic core have a profound impact. Modifications at the C-1 and C-4 positions are generally not well-tolerated for PP5 inhibition. nih.gov Similarly, substituents at the C-2 and C-5 positions can eliminate PP2A inhibitory activity. researchgate.netnih.gov However, modifications at the C-3 carboxylic acid are tolerated by PP5, though this has not yet led to enhanced selectivity. nih.gov SAR studies have revealed that the demethylated analogue, norcantharidin, retains the ability to inhibit PP1 and PP2A. researchgate.net
Table 1: SAR of Cantharidin Analogues on Protein Phosphatase 2A (PP2A) Inhibition
| Compound/Modification | Key Structural Feature | Effect on PP2A Inhibition | Reference(s) |
|---|---|---|---|
| Cantharidic Acid | Ring-opened dicarboxylic acid | Exhibits inhibitory activity similar to cantharidin | researchgate.netnih.gov |
| Anhydride-Locked Analogues | Anhydride cannot undergo hydrolysis | Markedly lower inhibitory activity | nih.govresearchgate.net |
| Lactone Analogues | Anhydride replaced with a lactone | Activity is abolished | sci-hub.se |
| S-Analogues | Bridge oxygen replaced with sulfur | Enhanced inhibition | researchgate.net |
| C-2/C-5 Substituted Analogues | Substituents on the bicyclic core | Elimination of inhibitory activity | researchgate.netnih.gov |
| Norcantharidin | Demethylated analogue of cantharidin | Potent inhibitor | researchgate.net |
The conversion of the anhydride to imides or amides often results in compounds with altered cellular profiles. For example, certain anhydride-modified analogues, such as those with aminothiazole structures, have shown anticancer potential against hepatocellular carcinoma cell lines while exhibiting no cytotoxicity towards primary cultured rat hepatocytes. researchgate.net Studies on ring-opened amide derivatives of norcantharidin revealed that the ability to hydrolyze is key to their larvicidal activity, with the nature of the substituents on the amide nitrogen being critical for potency. researchgate.net
Cantharidic acid itself has been shown to induce apoptosis in various cancer cell lines, including human nasopharyngeal carcinoma (NPC) cells. researchgate.netresearchgate.netnih.gov This apoptotic activity is mediated through the upregulation of caspase activation. researchgate.netnih.gov The salt form, sodium cantharidinate, has been reported to induce apoptosis in pancreatic and breast cancer cells. nih.gov The development of conjugates, such as linking norcantharidin to other therapeutic agents like camptothecin, has yielded hybrid molecules that maintain significant activity against various cancer cell lines. nih.gov
Table 2: Cellular Activity of Selected Cantharidic Acid Derivatives
| Derivative | Cell Line(s) | Observed Effect | Reference(s) |
|---|---|---|---|
| Norcantharidin (NCTD) | HT-29 (Colon Cancer) | Inhibited proliferation and glycolysis | nih.gov |
| Cantharidic Acid (CA) | HONE-1, NPC-39 (Nasopharyngeal Carcinoma) | Induced apoptosis via p38-mediated caspase activation | researchgate.netnih.gov |
| Sodium Cantharidinate | PANC-1 (Pancreatic Cancer) | Induced apoptosis and DNA fragmentation | nih.gov |
| Cantharidin-sulfanilamides | HL-60 (Leukemia), Hep3B (Hepatoma) | Exhibited anti-cell activities | nih.gov |
| NCTD-Camptothecin Conjugates | HepG2, BGC803, SW480, PANC-1 | Preserved activity compared to cantharidin | nih.gov |
Analytical Techniques for Characterization and Quantification
Chromatographic Methods for Separation and Purity Assessment
Chromatographic techniques are fundamental for isolating cantharidic acid from complex mixtures and assessing its purity. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most prevalently used methods.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of cantharidic acid and its anhydride (B1165640) precursor, cantharidin (B1668268). Reversed-phase (RP) HPLC is a commonly employed mode for separation. nih.gov Methodologies often utilize C18 columns, which consist of a silica (B1680970) stationary phase bonded with octadecyl carbon chains. asianpubs.org
The mobile phase composition is critical for achieving effective separation. A typical mobile phase involves a gradient elution system combining an aqueous component with an organic solvent, such as acetonitrile (B52724). asianpubs.org To improve peak shape and resolution, especially for acidic compounds, modifiers like formic acid are frequently added to the mobile phase. nih.gov For instance, a gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile has been successfully used. asianpubs.org For applications where the eluent is directed to a mass spectrometer, phosphoric acid, if used, should be substituted with a volatile acid like formic acid to ensure compatibility. nih.gov
The selection of HPLC parameters is tailored to the specific analytical goal, whether it is for purity assessment, isolation of impurities, or pharmacokinetic studies. nih.gov
Table 1: Example HPLC Parameters for Analysis of Cantharidin/Cantharidic Acid
Parameter Specification Reference Column Thermo Accucore C18 (100 mm × 2.1 mm, 2.6 μm) asianpubs.org Mobile Phase Gradient of 0.1% formic acid in water and 0.1% acetonitrile asianpubs.org Alternative Column Newcrom R1 (a reverse-phase column with low silanol (B1196071) activity) nih.gov Alternative Mobile Phase Acetonitrile (MeCN), water, and phosphoric acid (or formic acid for MS compatibility) nih.gov
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a versatile, cost-effective, and simple technique used for the qualitative analysis of cantharidic acid. It is particularly useful for monitoring reaction progress, identifying compounds in a mixture, and determining the purity of a substance.
The stationary phase in TLC is typically a solid adsorbent coated onto a solid support, such as a glass or aluminum plate. For the separation of organic acids like cantharidic acid, silica gel is the most commonly used stationary phase due to its polar nature. researchgate.net The separation principle is based on adsorption, where compounds are separated based on their differential affinity for the stationary phase and the mobile phase. researchgate.net
The mobile phase, or eluent, is a solvent or a mixture of solvents that moves up the stationary phase by capillary action. The choice of the mobile phase is crucial and depends on the polarity of the compounds to be separated. For polar compounds on a polar stationary phase (normal-phase TLC), a less polar mobile phase is generally used. researchgate.net The separation of different lipid classes, which can include acidic compounds, often utilizes mobile phases composed of hexane (B92381) and diethyl ether, sometimes with the addition of formic acid to ensure proper migration of free acids.
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the molecular structure of cantharidic acid. Mass spectrometry provides information on the molecular weight and fragmentation patterns, while vibrational spectroscopy offers insights into the functional groups present in the molecule.
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a molecule. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a highly sensitive and selective method for both identification and quantification.
In the analysis of cantharidin, the precursor to cantharidic acid, electrospray ionization (ESI) is a common ionization method. The protonated molecule [M+H]⁺ of cantharidin is observed at a mass-to-charge ratio (m/z) of 197.0808. nih.gov Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the precursor ion, yielding characteristic product ions that aid in structural confirmation. For the [M+H]⁺ of cantharidin, major fragment ions are observed at m/z values of 151 and 169. nih.gov These fragmentation patterns serve as a fingerprint for the compound's core structure. Given that cantharidic acid is the hydrolysis product of cantharidin, its analysis by MS would be closely related, often involving the monitoring of cantharidin-related ions, especially in biological systems where an equilibrium may exist. The pH of the solution is a key factor influencing the interconversion between cantharidin and cantharidic acid. researchgate.net
Vibrational Spectroscopy (FT-IR, Raman) for Fingerprinting
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups. scispace.com These techniques are non-destructive and can provide detailed structural information. nih.gov
For cantharidic acid, the FT-IR spectrum is expected to show characteristic absorption bands for its functional groups. The presence of carboxylic acid groups (-COOH) would result in a very broad O-H stretching band in the region of 3300-2500 cm⁻¹ and a strong C=O (carbonyl) stretching band around 1700-1725 cm⁻¹. researchgate.net The ether linkage (C-O-C) within the bicyclic structure would exhibit stretching vibrations in the 1300-1000 cm⁻¹ region. C-H stretching vibrations from the methyl and methylene (B1212753) groups are expected in the 2950-2850 cm⁻¹ range. nih.gov
Raman spectroscopy provides complementary information. While polar groups like C=O are strong in IR, symmetric and nonpolar bonds tend to be strong in Raman spectra. scispace.com Therefore, the C-C backbone of the bicyclic ring system of cantharidic acid would be more prominent in its Raman spectrum. Raman is also less susceptible to interference from water, making it suitable for analyzing aqueous solutions. scispace.com
Table 2: Expected Vibrational Band Assignments for Cantharidic Acid
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) (FT-IR) Reference Carboxylic Acid (O-H) Stretching 3300 - 2500 (Broad) Alkyl (C-H) Stretching 2950 - 2850 nih.gov Carboxylic Acid (C=O) Stretching 1725 - 1700 Ether (C-O-C) Stretching 1300 - 1000
Quantitative Analysis in Biological Matrices and Preparations
The accurate quantification of cantharidic acid and its related compounds in biological samples is essential for toxicological and pharmacokinetic studies. Due to the complexity of biological matrices such as blood, urine, and tissue homogenates, highly sensitive and selective methods are required.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose. asianpubs.org A validated LC-MS/MS method has been developed for the determination of cantharidin in rat liver and kidney. asianpubs.orgnih.gov This method involves sample preparation, typically grinding the tissue with a solvent like methanol, followed by chromatographic separation and detection by MS/MS. asianpubs.org The analysis is often performed in the selected reaction monitoring (SRM) mode, which enhances selectivity by monitoring specific precursor-to-product ion transitions. asianpubs.org
The performance of such methods is characterized by several validation parameters. For the analysis of cantharidin in rat tissues, a linear range of 5–400 ng/ml with a high coefficient of determination (R² = 0.9998) has been established. asianpubs.orgnih.gov The sensitivity of the method is defined by the limit of detection (LOD) and the limit of quantification (LOQ). For this particular assay, the LOD was 0.741 ng/ml and the LOQ was 2.471 ng/ml, demonstrating the method's capability to measure low concentrations of the analyte in complex biological samples. asianpubs.orgnih.gov Such methods are invaluable for diagnosing toxicosis and conducting detailed metabolic studies. nih.gov
Table 3: Performance of a Validated LC-MS/MS Method for Cantharidin Quantification
Parameter Value Biological Matrix Reference Linear Range 5 - 400 ng/ml Rat Liver and Kidney [2, 3] Linearity (R²) 0.9998 Rat Liver and Kidney [2, 3] Limit of Detection (LOD) 0.741 ng/ml Rat Liver and Kidney [2, 3] Limit of Quantification (LOQ) 2.471 ng/ml Rat Liver and Kidney [2, 3]
Molecular and Cellular Mechanisms of Action
Inhibition of Protein Phosphatase Enzymes
Cantharidic acid is a well-established inhibitor of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A), two major classes of serine/threonine phosphatases that play critical roles in a vast array of cellular processes. wikipedia.orgnih.govwikipedia.org
Selective Inhibition of Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A)
Cantharidic acid demonstrates a notable selectivity in its inhibition of protein phosphatases. It potently inhibits PP1 and PP2A while showing no significant effect on protein phosphatase 2B (PP2B) or protein phosphatase 2C (PP2C). caymanchem.commrc.ac.uk Research has consistently shown that cantharidic acid is a more potent inhibitor of PP2A than PP1. nih.govmrc.ac.uk The concentration of a substance that is required to inhibit a given biological process by 50%, also known as the IC50 value, for cantharidic acid's inhibition of PP2A has been reported to be approximately 50 nM, while its IC50 for PP1 is around 0.6 µM (or 600 nM). caymanchem.comsigmaaldrich.commedchemexpress.comabcam.com This indicates a significantly higher affinity for PP2A.
Table 1: Inhibitory Potency of Cantharidic Acid on Protein Phosphatases
| Protein Phosphatase | IC50 Value |
|---|---|
| Protein Phosphatase 1 (PP1) | 0.6 µM (600 nM) caymanchem.commedchemexpress.com |
| Protein Phosphatase 2A (PP2A) | 0.05 µM (50 nM) caymanchem.comsigmaaldrich.commedchemexpress.comabcam.com |
| Protein Phosphatase 2B (PP2B) | No significant inhibition caymanchem.commrc.ac.uk |
| Protein Phosphatase 2C (PP2C) | No significant inhibition caymanchem.commrc.ac.uk |
Binding Interactions with Catalytic Subunits of Phosphatases
The inhibitory action of cantharidic acid stems from its direct interaction with the catalytic subunits of PP1 and PP2A. scbt.comsmolecule.com Studies have identified the cantharidin-binding protein as the AC form of PP2A, a heterodimer composed of a 61-kDa Aα regulatory subunit and a 39-kDa Cβ catalytic subunit. pnas.orgnih.gov Cantharidic acid and its analogs are thought to bind to this catalytic subunit, thereby blocking its enzymatic activity. pnas.orgnih.gov The presence of two negatively charged groups in close proximity within the structure of cantharidic acid is considered crucial for its potent inhibitory activity. mrc.ac.uk Furthermore, research suggests the involvement of a thiol site in the cantharidin-binding domain of the phosphatase. mrc.ac.uk
Consequences of Phosphatase Inhibition on Substrate Dephosphorylation
The inhibition of PP1 and PP2A by cantharidic acid has profound consequences for cellular function by preventing the dephosphorylation of numerous substrate proteins. scbt.comnih.gov This leads to a state of hyperphosphorylation of these substrates, which can disrupt normal cellular signaling cascades. scbt.com For instance, the inhibition of these phosphatases can affect glycogen (B147801) metabolism by altering the phosphorylation status of key enzymes like glycogen phosphorylase and glycogen synthase. smolecule.com This disruption of the delicate balance between phosphorylation and dephosphorylation, maintained by kinases and phosphatases, is a central aspect of cantharidic acid's mechanism of action and underlies its diverse biological effects. nih.govphysiology.org
Modulation of Intracellular Signaling Pathways
By inhibiting PP1 and PP2A, cantharidic acid triggers a cascade of downstream effects on various intracellular signaling pathways that are critical for cell proliferation, survival, and death.
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways (ERK, JNK, p38)
A significant consequence of cantharidic acid-induced phosphatase inhibition is the activation of the mitogen-activated protein kinase (MAPK) signaling pathways. These pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are crucial regulators of cellular responses to a wide range of stimuli. nih.govfrontiersin.orgresearchgate.net
Studies have demonstrated that treatment with cantharidic acid leads to the upregulation and activation of ERK, JNK, and p38 in various cell types. nih.govmedchemexpress.commedchemexpress.eu For example, in human hepatocellular carcinoma cells, cantharidic acid was found to induce the activation of all three MAPK pathways. nih.gov The activation of the JNK and p38 pathways, in particular, has been linked to the pro-apoptotic effects of cantharidic acid. nih.govnih.gov In human leukemic HL-60 cells, the JNK pathway was shown to be a key regulator of cantharidic acid-induced apoptosis. researchgate.net Similarly, the pro-apoptotic activity of cantharidic acid in hepatocellular carcinoma cells was found to be mediated through the p38 MAPK pathway. nih.gov
Role in Cell Cycle Regulation and Arrest Mechanisms
Cantharidic acid has been shown to exert significant effects on cell cycle progression, often leading to cell cycle arrest at specific phases. researchgate.netdntb.gov.ua This effect is a direct consequence of the altered phosphorylation state of key cell cycle regulatory proteins following the inhibition of PP1 and PP2A. nih.govnih.gov
Research indicates that cantharidic acid can induce cell cycle arrest, particularly at the G2/M phase. nih.govnih.govfrontiersin.org This arrest prevents cells from entering mitosis and ultimately leads to apoptosis. The mechanism underlying this G2/M arrest involves the modulation of critical cell cycle regulators. For instance, treatment with cantharidin (B1668268), the parent compound of cantharidic acid, has been shown to reduce the levels of CDK1, a kinase essential for G2/M progression, and upregulate p21, an inhibitor of CDK1. nih.gov Furthermore, cantharidin has been observed to down-regulate the expression of cyclin B1 and cyclin E, proteins crucial for cell cycle progression. frontiersin.org By disrupting the normal sequence of events in the cell cycle, cantharidic acid effectively halts cell proliferation and triggers programmed cell death. researchgate.netfrontiersin.org
Influence on Glycogen Metabolism and Associated Enzyme Activities
Cantharidic acid significantly impacts glycogen metabolism primarily through its potent inhibition of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A). apexbt.comvulcanchem.com These phosphatases are crucial regulators of numerous cellular processes, including the synthesis and breakdown of glycogen. apexbt.comwikipedia.org
In vivo studies have demonstrated that administration of cantharidic acid leads to a notable increase in hepatic glycogenolysis. apexbt.commedchemexpress.comnih.gov This is evidenced by elevated blood glucose levels and a corresponding decrease in hepatic glycogen content. apexbt.commedchemexpress.comnih.gov The mechanism behind this effect lies in the modulation of key enzymes involved in glycogen metabolism. Cantharidic acid treatment results in increased activity of hepatic glycogen phosphorylase, the enzyme responsible for breaking down glycogen into glucose-1-phosphate. apexbt.commedchemexpress.comnih.gov Conversely, the activity of glycogen synthase, the enzyme that synthesizes glycogen, is reduced. apexbt.commedchemexpress.comnih.gov
The inhibitory action of cantharidic acid on PP1 is central to these effects. wikipedia.org PP1 plays a pivotal role in regulating the balance between glycogen synthesis and degradation. wikipedia.org By inhibiting PP1, cantharidic acid disrupts this balance, favoring glycogen breakdown. vulcanchem.comwikipedia.org
Table 1: Effect of Cantharidic Acid on Glycogen Metabolism Markers
| Parameter | Effect of Cantharidic Acid Administration | Reference |
|---|---|---|
| Hepatic Glycogen Content | Reduced | apexbt.commedchemexpress.comnih.gov |
| Blood Glucose Levels | Elevated | apexbt.commedchemexpress.comnih.gov |
| Hepatic Glycogen Phosphorylase Activity | Increased | apexbt.commedchemexpress.comnih.gov |
Mechanisms of Induced Cellular Apoptosis and Programmed Cell Death
Cantharidic acid is a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines. This process is orchestrated through a series of well-defined molecular events.
Activation of Caspase Cascades (Caspase-3, -8, -9)
A hallmark of apoptosis induced by cantharidic acid is the activation of the caspase cascade, a family of cysteine proteases that execute the cell death program. nih.govnih.gov Studies have consistently shown that treatment with cantharidic acid leads to the significant activation of initiator caspases, such as caspase-8 and caspase-9, as well as the key executioner caspase, caspase-3. nih.govnih.gov The activation of these caspases is a critical step in the apoptotic process, leading to the cleavage of essential cellular proteins and ultimately, cell death. researchgate.net In human leukemic HL-60 cells, cantharidic acid has been shown to induce the activation of caspase-8, -9, and -3. nih.govresearchgate.net Similar activation of caspases-3, -8, and -9 has been observed in human hepatocellular carcinoma cells and nasopharyngeal carcinoma cells upon treatment with cantharidic acid. nih.govresearchgate.netnih.gov
Involvement of Extrinsic and Intrinsic Apoptosis Pathways
Cantharidic acid triggers apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. researchgate.netresearchgate.netnih.gov The activation of caspase-8 is a key indicator of the involvement of the extrinsic pathway, which is initiated by the binding of death ligands to their corresponding receptors on the cell surface. researchgate.net The activation of caspase-9 points to the engagement of the intrinsic pathway, which is regulated by the mitochondria. researchgate.net Cantharidic acid treatment has been shown to upregulate caspase activation in both of these pathways in human nasopharyngeal carcinoma cells. medchemexpress.comresearchgate.netnih.gov In human leukemic HL-60 cells, the induction of apoptosis by cantharidic acid involves the c-Jun N-terminal kinase (JNK)-regulated activation of the caspase-8 and -9 dependent pathways. nih.govresearchgate.net
Induction of DNA Fragmentation
A characteristic feature of the late stages of apoptosis is the fragmentation of nuclear DNA into a "ladder" pattern. Cantharidic acid has been demonstrated to induce this hallmark of apoptosis. vulcanchem.com The activation of caspases, particularly caspase-3, leads to the activation of endonucleases that cleave the DNA between nucleosomes. nih.govnih.gov This process of DNA fragmentation has been observed in cells treated with cantharidic acid, confirming its pro-apoptotic activity. vulcanchem.comnih.govnih.gov
Regulation of Pro-apoptotic and Anti-apoptotic Proteins
The balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family is a critical determinant of cell survival or death. While direct modulation of specific Bcl-2 family proteins by cantharidic acid is an area of ongoing research, its ability to induce apoptosis through the intrinsic pathway suggests an influence on these regulatory proteins. The activation of the intrinsic pathway is often associated with an increase in the expression or activity of pro-apoptotic proteins (e.g., Bax, Bak) and a decrease in the levels of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL).
Induction of Cellular Differentiation Processes (e.g., in Acute Myeloid Leukemia Cell Lines)
Beyond its apoptotic effects, cantharidin and its derivatives, including cantharidic acid, have been shown to induce cellular differentiation in certain cancer cell types, notably in acute myeloid leukemia (AML) cell lines. researchgate.netmdpi.com AML is characterized by a blockage in the differentiation of myeloid progenitor cells, leading to an accumulation of immature blasts. nih.gov Some studies suggest that cantharidin can promote the differentiation of AML cells into more mature cell types. researchgate.net This effect represents a potential therapeutic strategy, as inducing differentiation can halt the uncontrolled proliferation of leukemic cells. mdpi.comnih.gov The precise molecular mechanisms by which cantharidic acid specifically induces differentiation in AML cells are still under investigation but are thought to be linked to its influence on key signaling pathways that control cell fate. mdpi.com
Table 2: Investigated Compounds
| Compound Name |
|---|
| Cantharidic acid |
| Cantharidin |
| Glucose-1-phosphate |
| Bax |
| Bak |
| Bcl-2 |
Role of Nuclear Receptor Signaling Pathways (e.g., Nur77)
Cantharidic acid and its parent compound, cantharidin, have been shown to influence the activity of the nuclear receptor 4A subfamily, particularly Nur77 (also known as NR4A1, TR3, or NGFI-B). frontiersin.orgfrontiersin.org This family of orphan nuclear receptors, which also includes Nurr1 (NR4A2) and NOR-1 (NR4A3), plays a crucial role in various cellular processes. frontiersin.orgum.es The activity of these receptors is primarily regulated at the level of expression, which can be triggered by a wide array of signals. frontiersin.org
In the context of cancer cells, the subcellular localization of Nur77 is a critical determinant of its function. mdpi.com When located in the nucleus, Nur77 can exhibit oncogenic properties by promoting the expression of genes associated with tumor growth. mdpi.comuthsc.edu Conversely, the translocation of Nur77 from the nucleus to other cellular compartments can initiate a cascade of events leading to apoptosis (programmed cell death). mdpi.com
Studies have demonstrated that cantharidin, the precursor to cantharidic acid, can induce the expression of Nur77. frontiersin.org A key mechanism of apoptosis induction by Nur77 involves its translocation from the nucleus to the mitochondria. frontiersin.org In the mitochondria, Nur77 interacts with the anti-apoptotic protein Bcl-2. frontiersin.org This interaction induces a conformational change in Bcl-2, exposing its pro-apoptotic BH3 domain and effectively converting it from a cell survival protein to a cell death promoter. frontiersin.orgmdpi.com Research on acute myeloid leukemia (AML) cells has shown that cantharidin treatment leads to an increased presence of Nur77 in the mitochondria and enhances the interaction between Nur77 and Bcl-2. frontiersin.org Silencing Nur77 in these cells was found to reduce the apoptotic effects of cantharidin, indicating the regulatory role of Nur77 in this process. frontiersin.org
The activation of the Nur77 pathway has also been implicated in the apoptotic effects of norcantharidin (B1212189), a derivative of cantharidin, in melanoma cells. frontiersin.org This suggests a broader role for the Nur77 signaling pathway in the cellular response to cantharidin and its analogs.
Table 1: Role of Cantharidic Acid and its Analogs in Nur77 Signaling
| Compound | Cell Line | Key Findings | Reference |
|---|---|---|---|
| Cantharidin | HL-60 (AML) | Induces Nur77 expression, promotes Nur77 translocation to mitochondria, enhances Nur77-Bcl-2 interaction, leading to apoptosis. | frontiersin.org |
| Norcantharidin | Melanoma | Activation of the Nur77 pathway is involved in inducing apoptosis. | frontiersin.org |
Effects on Protein Synthesis and Degradation Pathways
The inhibitory action of cantharidic acid on PP1 and PP2A is quite potent, with reported IC50 values (the concentration required to inhibit 50% of the enzyme's activity) of approximately 0.6 µM and 0.05 µM, respectively. apexbt.comcaymanchem.com It is noteworthy that cantharidic acid does not appear to affect the activity of other protein phosphatases such as PP2B or PP2C. apexbt.comcaymanchem.com This selective inhibition makes it a valuable tool for studying the specific roles of PP1 and PP2A in cellular regulation. apexbt.com
In addition to its effects on protein synthesis, there is evidence to suggest that cantharidic acid and its structurally related compounds may influence protein degradation pathways, specifically the ubiquitin-proteasome system. google.com The proteasome is a large protein complex responsible for degrading ubiquitinated proteins, thereby playing a critical role in cellular quality control and the regulation of numerous cellular processes. The system has different catalytic activities, including chymotrypsin-like, trypsin-like, and caspase-like activities, which are carried out by different subunits of its catalytic core. plos.orgmdpi.com While the direct mechanisms are still under investigation, the modulation of proteasome activity represents another potential avenue through which cantharidic acid can exert its cellular effects. google.com
Table 2: Inhibitory Effects of Cantharidic Acid on Protein Phosphatases
| Protein Phosphatase | IC50 Value | Reference |
|---|---|---|
| Protein Phosphatase 1 (PP1) | ~0.6 µM | apexbt.comcaymanchem.com |
| Protein Phosphatase 2A (PP2A) | ~0.05 µM | apexbt.comcaymanchem.comsigmaaldrich.com |
| Protein Phosphatase 2B (PP2B) | No significant effect | apexbt.comcaymanchem.com |
| Protein Phosphatase 2C (PP2C) | No significant effect | apexbt.comcaymanchem.com |
Preclinical Pharmacological Investigations in Vitro and Animal Models
Cellular Growth Inhibition Studies in Various Cell Lines
Cantharidic acid and its parent compound, cantharidin (B1668268), have demonstrated significant dose-dependent cytotoxic effects across a range of cancer cell lines. In human leukemia HL-60 cells, cantharidin and its derivatives have been shown to inhibit cell proliferation. frontiersin.org Specifically, a 50% growth inhibition in HL-60 leukemia cells was observed at a concentration of 5 µM of disodium (B8443419) cantharidate. vulcanchem.com In oral squamous cell carcinoma (OSCC), treatment with 10 µM of disodium cantharidate resulted in a 70% reduction in cell viability through apoptosis mediated by endoplasmic reticulum stress. vulcanchem.com
Studies on pancreatic cancer cell lines, including PANC-1, CFPAC-1, BxPC-3, and Capan-1, revealed that cantharidin inhibited growth in a dose- and time-dependent manner. nih.gov The IC50 values at 72 hours for these cell lines were 9.42 µM, 7.25 µM, 6.09 µM, and 5.56 µM, respectively. nih.gov Notably, normal pancreatic duct cells exhibited greater resistance to the cytotoxic effects of cantharidin, suggesting a degree of selective toxicity towards cancer cells. nih.gov
Furthermore, cantharidic acid has been shown to reduce the viability of human nasopharyngeal carcinoma (NPC) cells, including HONE-1, NPC-39, and NPC-BM, by inducing apoptosis. researchgate.net In human hepatocellular carcinoma, cantharidic acid has also been found to induce apoptosis. frontiersin.org The inhibitory effects of cantharidin and its derivatives extend to various other cancer types, including colorectal carcinoma, hepatoma, bladder carcinoma, and breast cancer, where it has been shown to inhibit proliferation, migration, and invasion, and induce apoptosis and cell cycle arrest. nih.govresearchgate.net
Table 1: Cellular Growth Inhibition by Cantharidin and its Derivatives
| Cell Line | Compound | Concentration | Effect |
|---|---|---|---|
| HL-60 (Leukemia) | Disodium Cantharidate | 5 µM | 50% growth inhibition vulcanchem.com |
| OSCC (Oral Squamous Cell Carcinoma) | Disodium Cantharidate | 10 µM | 70% reduction in viability vulcanchem.com |
| PANC-1 (Pancreatic Cancer) | Cantharidin | 9.42 µM | IC50 at 72h nih.gov |
| CFPAC-1 (Pancreatic Cancer) | Cantharidin | 7.25 µM | IC50 at 72h nih.gov |
| BxPC-3 (Pancreatic Cancer) | Cantharidin | 6.09 µM | IC50 at 72h nih.gov |
| Capan-1 (Pancreatic Cancer) | Cantharidin | 5.56 µM | IC50 at 72h nih.gov |
| HONE-1, NPC-39, NPC-BM (Nasopharyngeal Carcinoma) | Cantharidic Acid | Not specified | Reduced cell viability researchgate.net |
| Human Hepatocellular Carcinoma | Cantharidic Acid | Not specified | Induces apoptosis frontiersin.org |
In Vitro Potency and Efficacy Assessments (e.g., IC50 values for enzyme inhibition)
The primary mechanism of action for cantharidic acid and cantharidin is the inhibition of serine/threonine protein phosphatases, particularly protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A). nih.govresearchgate.net Disodium cantharidate acts as a non-competitive inhibitor of PP1 and PP2A, with reported half-maximal inhibitory concentrations (IC50) of 0.6 µM and 0.05 µM, respectively. vulcanchem.com Cantharidin also demonstrates selectivity, with a greater inhibitory effect on PP2A and PP4 compared to PP1 and PP5. nih.gov
Further studies have confirmed that cantharidin and its analogues, including cantharidic acid, inhibit PP2A and PP1. nih.gov The catalytic subunit of PP2A was found to be 5- to 12-fold more sensitive to these compounds than the catalytic subunit of PP1. nih.gov This inhibition of essential phosphatases disrupts cellular signaling pathways that control processes like cell cycle progression and apoptosis. vulcanchem.com
Table 2: IC50 Values for Enzyme Inhibition by Cantharidic Acid Derivatives
| Enzyme | Inhibitor | IC50 Value |
|---|---|---|
| Protein Phosphatase 1 (PP1) | Disodium Cantharidate | 0.6 µM vulcanchem.com |
| Protein Phosphatase 2A (PP2A) | Disodium Cantharidate | 0.05 µM vulcanchem.com |
Pharmacodynamic Studies in Animal Models (e.g., impact on glycogenolysis, blood glucose)
While direct studies on the specific impact of cantharidic acid on glycogenolysis and blood glucose in animal models are not extensively detailed in the provided search results, the known mechanism of cantharidic acid as a protein phosphatase inhibitor suggests a potential influence on these metabolic processes. Protein phosphatases like PP1 play a crucial role in regulating glycogen (B147801) metabolism. vulcanchem.com Glycogenolysis, the breakdown of glycogen to glucose, is a key process in maintaining blood glucose levels. nih.gov
Animal models are widely used to study diabetes and the effects of various compounds on blood glucose. nih.gov These models, often induced by chemicals like streptozotocin (B1681764) (STZ) or alloxan, allow for the evaluation of a substance's ability to lower blood glucose levels. criver.comfrontiersin.org Standard assessments in these models include measuring fasting and non-fasting blood glucose, serum insulin, and conducting glucose tolerance tests. criver.com Although specific data for cantharidic acid's effect on blood glucose in such models is not available in the provided results, its inhibition of PP1, a key regulator of glycogenolysis, points to a plausible pharmacodynamic effect on glucose homeostasis that warrants further investigation.
Investigation of Synergistic Effects with Other Agents in Cellular Models
Preclinical studies have explored the potential for cantharidic acid and its derivatives to enhance the efficacy of other anticancer agents. In hepatocellular carcinoma models, disodium cantharidate has demonstrated synergistic effects with sorafenib, leading to enhanced tumor suppression in vivo. vulcanchem.com Furthermore, combination therapies utilizing disodium cantharidate with DNA-damaging agents like cisplatin (B142131) have shown increased efficacy. vulcanchem.com The rationale behind this synergy is that cantharidate can sensitize cancer cells to chemotherapy. vulcanchem.com
In the context of cervical cancer treatment, a synergistic effect between cisplatin and sodium cantharidate has also been reported. researchgate.net These findings suggest that cantharidic acid could be a valuable component of combination chemotherapy regimens, potentially allowing for lower doses of conventional chemotherapeutic drugs and mitigating their associated toxicities.
Mechanistic Toxicology in Vitro and Animal Models
Hepatocellular Responses to Cantharidic Acid Exposure in Animal Models
In vivo studies utilizing animal models have demonstrated that cantharidic acid induces distinct and significant toxicological responses within the liver. These responses involve profound disruptions in metabolic pathways and the activation of cellular stress signaling, ultimately compromising hepatocyte integrity.
Hepatic Glycogenolysis and Related Enzyme Activity Alterations
Exposure to cantharidic acid in animal models triggers rapid hepatic glycogenolysis, the metabolic breakdown of glycogen (B147801). nih.gov This process is primarily driven by the compound's influence on the key regulatory enzymes of glycogen metabolism. Studies have shown that cantharidic acid administration leads to an increase in the activity of hepatic glycogen phosphorylase, the enzyme that catalyzes the release of glucose-1-phosphate from glycogen stores. nih.gov Concurrently, a reduction in the activity of glycogen synthase, the enzyme responsible for glycogen synthesis, is observed. nih.gov This coordinated, yet opposing, regulation of these two enzymes results in a swift depletion of liver glycogen reserves. The underlying mechanism is linked to the inhibition of protein phosphatases, which maintains glycogen phosphorylase in its active, phosphorylated state and glycogen synthase in its less active, phosphorylated form.
Table 1: Effects of Cantharidic Acid on Key Enzymes in Hepatic Glycogen Metabolism
| Enzyme | Effect of Cantharidic Acid Exposure | Metabolic Consequence |
|---|---|---|
| Glycogen Phosphorylase | Increased Activity nih.gov | Accelerated breakdown of glycogen |
| Glycogen Synthase | Decreased Activity nih.gov | Inhibition of glycogen synthesis |
Cellular Stress Responses (e.g., Endoplasmic Reticulum Stress)
The toxic effects of cantharidic acid at the subcellular level include the induction of cellular stress, particularly endoplasmic reticulum (ER) stress, in hepatocytes. The ER is vital for protein synthesis and folding, and disruptions to its function can trigger apoptosis. While much of the specific research has focused on the parent compound cantharidin (B1668268), its mechanisms are considered relevant to cantharidic acid. Cantharidin-mediated hepatotoxicity is strongly associated with ER stress. nih.gov This stress condition activates the unfolded protein response (UPR), a signaling network that initially attempts to restore ER homeostasis but can initiate cell death if the stress is severe or prolonged. Key markers of the UPR, such as C/EBP homologous protein (CHOP), are upregulated during ER stress and are linked to apoptosis in liver cells. nih.gov
Nephrotoxicity Assessments in Preclinical Models
In addition to the liver, the kidney is a primary target for cantharidic acid's toxicity. Preclinical studies show that related toxic substances can induce significant renal damage, characterized by glomerular degeneration and tubular epithelial edema. nih.gov Animal models of toxicosis from cantharidin, the parent compound of cantharidic acid, exhibit clinical signs of urinary tract irritation and renal dysfunction. msdvetmanual.comresearchgate.net Analysis of blood from poisoned animals often indicates impaired kidney function. researchgate.net The prediction of drug-induced nephrotoxicity in preclinical stages is a critical area of research, as species-specific differences in metabolic responses and drug transporter expression can complicate direct extrapolation to humans. nih.govnih.gov
Comparative Toxicological Profiles with Parent Compound and Other Derivatives in Animal Models
The toxicity of cantharidic acid has been evaluated in comparison to its parent anhydride (B1165640), cantharidin, and other related molecules. Cantharidic acid and the herbicide endothall, which are the dicarboxylic acid forms of cantharidin and norcantharidin (B1212189) respectively, produce similar biochemical changes in the livers of mice, suggesting a shared mechanism of action. nih.gov Generally, demethylated derivatives such as norcantharidin are found to be less toxic than cantharidin itself. Synthetic modifications to the cantharidin structure can yield derivatives with significantly altered toxicological profiles. Some analogues have been developed that display reduced toxicity to mammalian cells while retaining potency against other targets, such as parasites. sci-hub.se This highlights the critical role of the compound's specific chemical structure in determining its toxicological impact.
Table 2: Comparative Toxicity of Cantharidin and Related Compounds
| Compound | Relative Acute Toxicity | Primary Target Organs in Animal Models |
|---|---|---|
| Cantharidin | High | Gastrointestinal tract, Kidneys, Liver msdvetmanual.com |
| Cantharidic Acid | High | Liver nih.gov |
| Norcantharidin | Lower than Cantharidin | Liver, Kidneys |
Molecular Basis of Organ-Specific Mechanistic Toxicity in Animal Systems
The organ-specific toxicity of cantharidic acid stems from its molecular action as an inhibitor of serine/threonine protein phosphatases, particularly protein phosphatase 2A (PP2A). These enzymes are crucial regulators of a vast number of cellular processes. The liver and kidneys are particularly vulnerable to cantharidic acid for several reasons. Firstly, these organs have high metabolic rates and are central to the detoxification and excretion of foreign compounds, leading to higher exposure. Secondly, the specific isoforms and regulatory subunits of protein phosphatases present in hepatocytes and renal cells, and their roles in vital organ-specific functions like glycogen metabolism (liver) and solute transport (kidney), mean that phosphatase inhibition has severe and disruptive consequences. The specific binding of cantharidin and related compounds to a site within liver cytosol is considered representative of the molecular initiating event for their toxic action. researchgate.net
Applications in Biochemical and Biomedical Research
Cantharidic Acid as a Research Probe for Protein Phosphatase Function
Cantharidic acid, the hydrolysis product of cantharidin (B1668268), serves as a critical tool in biochemical research for elucidating the function of serine/threonine protein phosphatases. caymanchem.com Its utility as a research probe stems from its potent and selective inhibitory action against specific protein phosphatases, primarily Protein Phosphatase 2A (PP2A) and, to a lesser extent, Protein Phosphatase 1 (PP1). caymanchem.comnih.govmedchemexpress.com This selectivity allows researchers to dissect the roles of these specific phosphatases within complex cellular systems. scbt.com
The inhibitory potency of cantharidic acid is well-characterized, with reported IC50 values—the concentration required to inhibit 50% of the enzyme's activity—demonstrating its strong effect on PP2A. Multiple sources report the IC50 for PP2A to be approximately 50 nM. medchemexpress.comsigmaaldrich.commerckmillipore.commerckmillipore.com Its inhibitory concentration for PP1 is higher, with IC50 values around 0.6 µM (or 600 nM), indicating a greater selectivity for PP2A. caymanchem.commedchemexpress.com Cantharidic acid shows negligible effects on other protein phosphatases like PP2B or PP2C, further highlighting its specificity as a research tool. caymanchem.comnih.gov This differential inhibition enables scientists to distinguish the physiological functions of PP2A from those of PP1 and other phosphatases. nih.gov
The mechanism of inhibition involves the interaction of cantharidic acid with the active site of the protein phosphatases. scbt.comscbt.com Its unique stereochemistry and the presence of two negatively charged carboxyl groups are crucial for this interaction, which disrupts the normal dephosphorylation activity of the enzymes. nih.govscbt.com By using tools like [3H]cantharidic acid in ligand binding assays, researchers can quantify these interactions and study the toxicant binding site on PP2A. nih.gov
Table 1: Inhibitory Potency of Cantharidic Acid on Protein Phosphatases
Utilization in Investigating Reversible Protein Phosphorylation in Cellular Processes
Reversible protein phosphorylation, a fundamental mechanism controlling a vast array of cellular activities, is a key area of investigation where cantharidic acid has proven invaluable. caymanchem.comunifi.it This process, governed by the opposing actions of protein kinases and protein phosphatases, regulates everything from cell cycle progression and signal transduction to apoptosis. unifi.itresearchgate.net By inhibiting PP1 and PP2A, cantharidic acid allows researchers to effectively "freeze" the phosphorylation state of specific proteins, enabling the study of the consequences of sustained phosphorylation. nih.gov
Preclinical Development as a Lead Compound for Therapeutic Agents
Cantharidic acid and its parent compound, cantharidin, have attracted significant interest as lead compounds for the development of new therapeutic agents, particularly in oncology. nih.govfrontiersin.org While cantharidin itself exhibits potent anticancer and protein phosphatase inhibitory activities, its clinical development has been hampered by significant toxicity. nih.govfrontiersin.org Cantharidic acid, being a hydrolysis product, and other synthetic derivatives are being explored as alternatives with potentially improved therapeutic profiles. smolecule.comnih.gov
The rationale for its development as an anticancer agent lies in its ability to inhibit PP2A, which is a key regulator of multiple cellular pathways that are often dysregulated in cancer, including cell proliferation and apoptosis. researchgate.net Research has shown that cantharidic acid can induce apoptosis in various human cancer cell lines, including leukemia, nasopharyngeal carcinoma, and lung cancer cells. medchemexpress.comresearchgate.netresearchgate.netnih.gov For example, it has been found to trigger apoptosis in human leukemic HL-60 cells and nasopharyngeal carcinoma cells by upregulating caspase activation. researchgate.netnih.gov
Modifications of the cantharidin structure have led to derivatives like norcantharidin (B1212189) and sodium cantharidinate, which have shown reduced toxicity while retaining antitumor effects. researchgate.netfrontiersin.org These derivatives are being investigated for their potential to treat various solid tumors, especially liver cancer. frontiersin.org The development of novel formulations, such as targeted liposomes containing cantharidin, represents another strategy to enhance antitumor activity while minimizing side effects. nih.gov These efforts highlight the role of the cantharidin family, including cantharidic acid, as a promising scaffold for the design of new anticancer drugs. nih.govmdpi.com
Role in Understanding Cellular Signaling Networks and Disease Pathogenesis
Cantharidic acid is a valuable pharmacological tool for unraveling the complexities of cellular signaling networks and their roles in disease pathogenesis. scbt.com Since protein phosphatases like PP2A are central nodes in signaling cascades, their inhibition by cantharidic acid can reveal their involvement in specific biological processes and disease states. nih.govunifi.it Dysregulation of protein phosphorylation is a hallmark of numerous diseases, including cancer, neurodegenerative disorders like Alzheimer's disease, and others. unifi.itmdpi.com
In cancer research, cantharidic acid has helped to elucidate the signaling pathways that lead to apoptosis. smolecule.com Studies have shown that its pro-apoptotic effects are mediated through the activation of mitogen-activated protein kinase (MAPK) pathways, such as the p38 and JNK signaling cascades, which in turn activate caspases. medchemexpress.comnih.gov For instance, in human nasopharyngeal carcinoma cells, the apoptotic effect of cantharidic acid was found to be mediated specifically through the p38 pathway. nih.gov
Furthermore, the inhibition of PP2A by cantharidin-like compounds has been used to study the pathogenesis of neurodegenerative diseases. researchgate.net For example, altered PP2A activity is implicated in the hyperphosphorylation of the tau protein, a key event in the formation of neurofibrillary tangles in Alzheimer's disease. mdpi.com By using inhibitors like cantharidic acid, researchers can model these changes and investigate the downstream consequences, providing insights into potential therapeutic targets for these devastating conditions. scbt.comresearchgate.net
Table 2: Investigated Cellular Effects of Cantharidic Acid
Q & A
Q. What is the primary biochemical mechanism of cantharidic acid in cellular studies?
Cantharidic acid acts as a potent inhibitor of protein phosphatases, primarily targeting PP2A (IC₅₀ = 50 nM) and PP1 (IC₅₀ = 562 nM) . Methodologically, researchers should validate phosphatase inhibition using in vitro assays (e.g., malachite green assay) with purified enzymes and confirm cellular effects via Western blotting for phosphorylated substrates (e.g., CREB or MAPK pathways). Include controls with phosphatase inhibitors like okadaic acid for comparative analysis .
Q. How is cantharidic acid commonly used in apoptosis studies?
Cantharidic acid induces apoptosis through p38-mediated caspase activation, as demonstrated in nasopharyngeal and hepatocellular carcinoma cells . Key methodologies include:
- Treating cells with 0.1–1 µM cantharidic acid for 24–48 hours.
- Measuring apoptosis via flow cytometry (Annexin V/PI staining) and caspase-3/7 activity assays.
- Validating p38 pathway involvement using pharmacological inhibitors (e.g., SB203580) or siRNA knockdown .
Q. What experimental controls are critical when studying phosphatase inhibition by cantharidic acid?
- Negative controls: Use vehicle-treated cells (e.g., DMSO) to account for solvent effects.
- Positive controls: Include known phosphatase inhibitors (e.g., okadaic acid for PP2A, calyculin A for PP1/PP2A).
- Specificity controls: Test structurally unrelated phosphatase inhibitors to rule off-target effects .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in reported EC₅₀/IC₅₀ values of cantharidic acid across studies?
Variations in potency (e.g., EC₅₀ = 450 nM in CREB assays vs. IC₅₀ = 50 nM for PP2A) may stem from differences in cell models, assay conditions, or off-target effects . To address this:
Q. What experimental design optimizes the study of cantharidic acid’s effects on ion channels?
Evidence from voltage-clamp experiments shows that co-application of cantharidic acid (500 nM) with DB-cGMP enhances potassium channel activity in a voltage-dependent manner . Key steps:
Q. How can researchers address contradictory findings on cantharidic acid’s role in apoptosis resistance?
Some studies report apoptosis resistance in cells treated with cantharidic acid (e.g., HIT100R pancreatic β-cells), potentially due to altered phosphatase activity . To resolve contradictions:
Q. What strategies validate the specificity of cantharidic acid in modulating CREB signaling?
Cantharidic acid potentiates CREB signaling by inhibiting PP1/PP2A-mediated dephosphorylation . Methodological safeguards include:
Q. How should researchers design studies to explore synergistic effects of cantharidic acid with other compounds?
For example, cantharidic acid and DB-cGMP synergistically increase potassium channel open probability . Recommendations:
- Use factorial experimental designs to test additive/synergistic interactions.
- Apply Chou-Talalay combination index analysis to quantify synergy.
- Validate findings with isobolograms or Bliss independence models .
Methodological Resources
Q. What alternative phosphatase inhibitors are recommended for comparative studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
